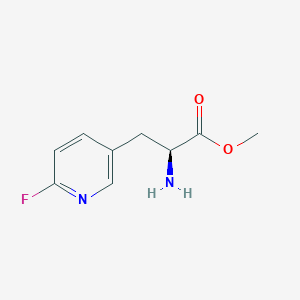
Methyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoropyridine moiety, which is known for its biological activity and utility in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoropyridine and amino acids.
Reaction Conditions: The key steps include the formation of the fluoropyridine ring and the introduction of the amino group. This can be achieved through various organic reactions such as nucleophilic substitution and amination.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and efficiency, often employing catalysts and controlled reaction conditions to minimize by-products.
化学反应分析
Types of Reactions
Methyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: The fluorine atom in the pyridine ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the pyridine ring.
科学研究应用
Methyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate involves its interaction with specific molecular targets. The fluoropyridine moiety is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
Ethyl 3-(6-fluoropyridin-3-yl)propanoate: Shares a similar fluoropyridine structure but differs in the ester group.
(1R,3S,4S)-3-amino-4,4-difluorocyclopentane-1-ene-1-carboxylate: Another fluorinated compound with distinct structural features.
Uniqueness
Methyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate is unique due to its specific combination of the amino acid and fluoropyridine moieties. This structure imparts unique chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C9H11FN2O2 |
|---|---|
分子量 |
198.19 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate |
InChI |
InChI=1S/C9H11FN2O2/c1-14-9(13)7(11)4-6-2-3-8(10)12-5-6/h2-3,5,7H,4,11H2,1H3/t7-/m0/s1 |
InChI 键 |
XRFSMTVQIKUSLM-ZETCQYMHSA-N |
手性 SMILES |
COC(=O)[C@H](CC1=CN=C(C=C1)F)N |
规范 SMILES |
COC(=O)C(CC1=CN=C(C=C1)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Methyl-1-(pyrazolo[1,5-a]pyridin-4-yl)methanamine](/img/structure/B15220819.png)

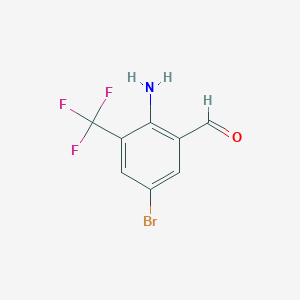
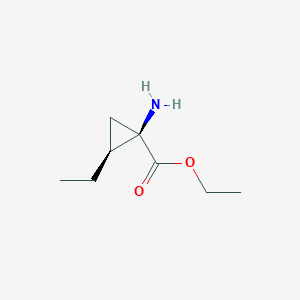
![Methyl benzo[h]quinoline-2-carboxylate](/img/structure/B15220839.png)
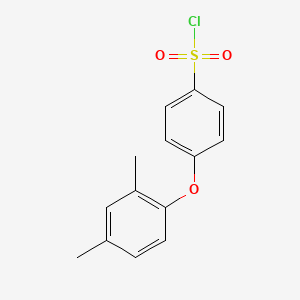

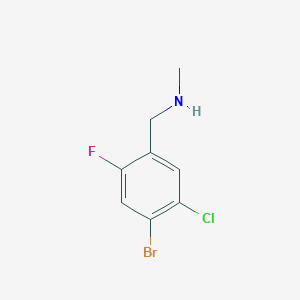


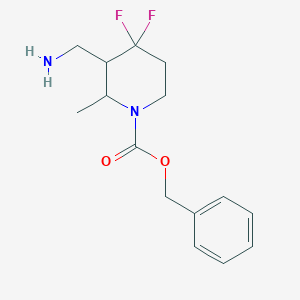
![6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one](/img/structure/B15220902.png)
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one](/img/structure/B15220907.png)
